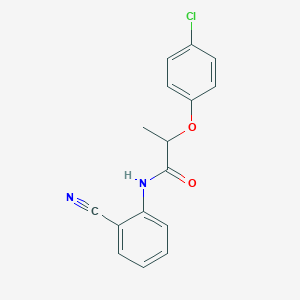![molecular formula C22H19NO5 B317932 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C22H19NO5 and a molecular weight of 377.39 g/mol . This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a phenoxyethoxy group through an anilino carbonyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(2-Phenoxyethoxy)aniline: This intermediate can be synthesized by reacting 2-phenoxyethanol with 4-nitroaniline in the presence of a reducing agent such as iron powder and hydrochloric acid.
Formation of the Anilino Carbonyl Linkage: The 4-(2-Phenoxyethoxy)aniline is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with Benzoic Acid: The isocyanate intermediate is finally reacted with benzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethoxy group or the anilino carbonyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethoxy derivatives.
Scientific Research Applications
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxy group and the anilino carbonyl linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid
- 2-{[4-(2-Methoxyethoxy)anilino]carbonyl}benzoic acid
- 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}benzoic acid
Uniqueness
This compound is unique due to its specific phenoxyethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized research applications where specific interactions are required.
Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[4-(2-phenoxyethoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H19NO5/c24-21(19-8-4-5-9-20(19)22(25)26)23-16-10-12-18(13-11-16)28-15-14-27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24)(H,25,26) |
InChI Key |
JHMHDSQECMVZEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


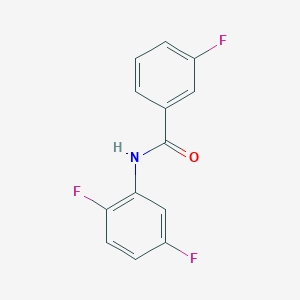
![N-[2-(benzyloxy)-5-chlorophenyl]cyclobutanecarboxamide](/img/structure/B317853.png)
![2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B317855.png)
![2-(4-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B317856.png)
![2-(2-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B317859.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B317862.png)
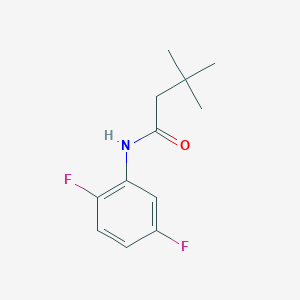
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B317865.png)
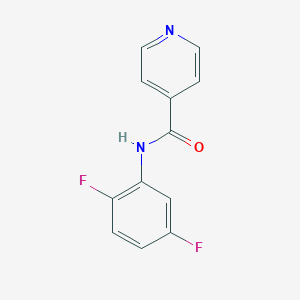
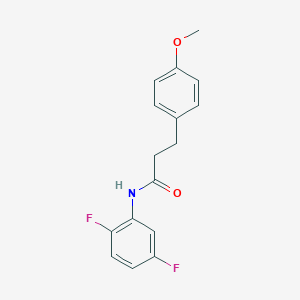
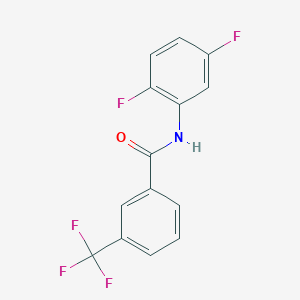
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317870.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B317872.png)
